Cas no 1393576-33-4 (Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate)

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its trifluoromethyl and chloro substituents enhance reactivity, making it valuable for nucleophilic substitution and cross-coupling reactions. The ester group at the 5-position allows further functionalization, facilitating the construction of complex heterocyclic frameworks. This compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its structural features contribute to improved bioavailability and metabolic stability in drug development. The product is typically supplied with detailed analytical data (NMR, HPLC) to confirm quality and suitability for research or industrial-scale processes.
Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate structure
1393576-33-4 structure
Product Name:Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
CAS No:1393576-33-4
MF:C7H4ClF3N2O2
MW:240.567070960999
CID:5463432
Update Time:2025-11-02

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • METHYL 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE
    • AB85287
    • Z1551931515
    • 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester
    • Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
    • Inchi: 1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(7(9,10)11)13-4(3)8/h2H,1H3
    • InChI Key: UBUJNUMBHIGYMT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)C=NC(C(F)(F)F)=N1

Computed Properties

  • Exact Mass: 239.9913396 g/mol
  • Monoisotopic Mass: 239.9913396 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 52.1
  • Molecular Weight: 240.57

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5639415-0.05g
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
0.05g
$537.0 2023-07-10
Enamine
EN300-5639415-0.1g
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
0.1g
$701.0 2023-07-10
Enamine
EN300-5639415-0.25g
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
0.25g
$999.0 2023-07-10
Enamine
EN300-5639415-0.5g
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
0.5g
$1574.0 2023-07-10
Enamine
EN300-5639415-1.0g
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
1.0g
$2019.0 2023-07-10
Enamine
EN300-5639415-2.5g
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
2.5g
$3957.0 2023-07-10
Enamine
EN300-5639415-5.0g
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
5.0g
$5854.0 2023-07-10
Enamine
EN300-5639415-10.0g
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
10.0g
$8680.0 2023-07-10
1PlusChem
1P01ELOK-50mg
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
50mg
$726.00 2024-06-21
1PlusChem
1P01ELOK-100mg
methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
1393576-33-4 95%
100mg
$929.00 2024-06-21

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate Related Literature

Additional information on Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: A Versatile Building Block in Modern Chemistry

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 1393576-33-4) is a highly specialized pyrimidine derivative that has gained significant attention in pharmaceutical and agrochemical research. This compound, with its unique trifluoromethyl and chloro substituents, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure combines the reactivity of a methyl ester with the electronic effects of halogen and fluorinated groups, making it a valuable scaffold for drug discovery and material science applications.

The growing demand for fluorinated pyrimidine derivatives in medicinal chemistry has positioned Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate as a compound of particular interest. Researchers frequently search for information about its synthetic applications, reactivity patterns, and safety profile, reflecting the compound's importance in contemporary organic synthesis. The presence of both chlorine and trifluoromethyl groups on the pyrimidine ring offers multiple sites for further functionalization, enabling the creation of diverse molecular architectures.

In pharmaceutical applications, this compound serves as a precursor for the development of potent enzyme inhibitors and receptor modulators. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, makes derivatives of Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate particularly valuable in drug design. Recent publications have highlighted its use in creating candidates for treating various conditions, aligning with current research trends in targeted therapies.

The compound's utility extends beyond pharmaceuticals into agrochemical research, where its derivatives show promise as potential active ingredients. The combination of halogen and fluorinated substituents often leads to improved pesticidal activity and environmental stability, addressing the agricultural industry's need for more effective and sustainable solutions. This dual applicability in both human health and crop protection sectors contributes to the compound's growing commercial significance.

From a synthetic chemistry perspective, Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate offers several advantages. The methyl ester group provides a convenient handle for further transformations, while the chloro substituent allows for selective cross-coupling reactions. These features make it a versatile building block in heterocyclic chemistry, particularly in the construction of more complex pyrimidine-based systems that are prevalent in many commercial products.

Quality control and characterization of Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate are critical aspects of its production and use. Advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and confirm structural integrity. These quality measures are essential for researchers who rely on consistent material properties for their synthetic work and biological evaluations.

The commercial availability of CAS 1393576-33-4 has expanded in recent years to meet growing research demands. Suppliers now offer this compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. This accessibility has facilitated its adoption across different research sectors and geographical markets, contributing to its increasing presence in scientific literature.

Environmental and handling considerations for Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this compound, as with many organic intermediates. These precautions ensure safe handling while maintaining research productivity.

Future research directions for this compound likely include exploration of its catalytic applications and potential in material science. The unique electronic properties imparted by its substitution pattern may find utility in developing new functional materials or as ligands in transition metal catalysis. Such applications would further expand the compound's value beyond its current uses in life sciences.

In conclusion, Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate represents an important synthetic intermediate with broad potential across multiple chemistry-driven industries. Its combination of reactive functional groups and fluorinated character makes it particularly valuable in contemporary research and development efforts. As synthetic methodologies continue to advance and new applications emerge, the significance of this compound is expected to grow accordingly.

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent